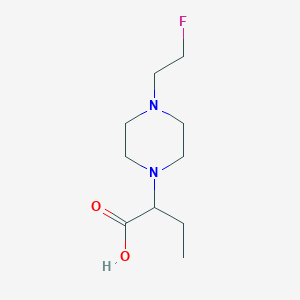

![molecular formula C9H10ClN3O B1478820 5-(3-氯吡嗪-2-基)-2-氧杂-5-氮杂双环[2.2.1]庚烷 CAS No. 1853228-00-8](/img/structure/B1478820.png)

5-(3-氯吡嗪-2-基)-2-氧杂-5-氮杂双环[2.2.1]庚烷

描述

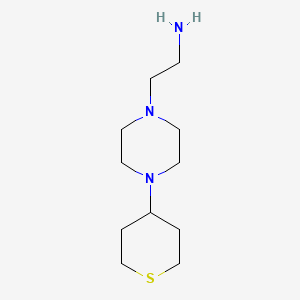

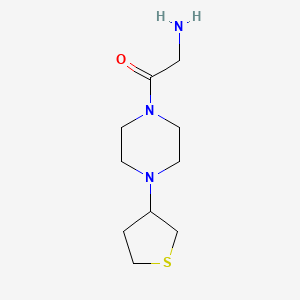

The compound “5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” is a derivative of amino-norbornane . It is related to a compound that serves as a Bruton tyrosine kinase inhibitor with high selectivity on a C481S mutant . This compound is used in the preparation of a medicament for preventing or treating heteroimmune disease, an autoimmune disease, or cancer .

Synthesis Analysis

The synthesis of this compound involves a cyclization reaction under basic conditions . The process includes the formation of an oxetane ring, which gives a pseudosugar derivative with a 2,6-dioxobicyclo[3.2.0]heptane skeleton . The desired isonucleoside is obtained by constructing a purine base moiety on the scaffold, followed by amination .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several heterocyclic rings . The compound contains a bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane . The structure also includes a 3-chloropyrazin-2-yl group .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include a [3σ + 2σ] cycloaddition for the synthesis of trisubstituted bicyclo [3.1.1]heptanes using bicyclo [1.1.0]butanes and cyclopropylamines . This transformation provides unique meta-substituted arene bioisosteres .科学研究应用

合成和结构分析

合成方法:已开发出各种合成策略来创建 2-氧杂-5-氮杂双环[2.2.1]庚烷核心及其衍生物。例如,7-氧杂-1-氮杂双环[2.2.1]庚烷衍生物的合成是通过分子内 1,3-偶极环加成实现的,展示了一种从受保护的 D-甘露糖和羟胺衍生物中获得单一立体异构体的方法 (Rowicki 等,2019)。

结构多样性和应用:2-氧杂-5-氮杂双环[2.2.1]庚烷支架的结构多功能性允许合成多种功能化衍生物。例如,它作为一个平台,用于生成 γ-氨基丁酸 (GABA) 的骨架受限类似物,从而产生具有潜在药物化学应用的化合物,包括合成 FDA 批准药物的类似物 (Garsi 等,2022)。

构象研究:已对这些化合物进行了详细的构象和结构分析,提供了对其分子几何形状和稳定性的见解。此类研究对于理解化合物在各种化学和生物背景下的行为至关重要 (Portoghese & Turcotte, 1971)。

潜在应用

药物化学:从 2-氧杂-5-氮杂双环[2.2.1]庚烷核心合成结构新颖的吗啉氨基酸突出了其在创建紧凑模块以进行药物开发中的用途。这些模块可以调节候选药物的理化和药代动力学特性,强调了此类双环支架在设计新治疗剂中的重要性 (Kou 等,2017)。

作用机制

Target of Action

Similar compounds have been known to target various enzymes and receptors, affecting cellular processes .

Mode of Action

This interaction could potentially alter cellular processes, leading to the observed effects .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The compound is expected to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Based on the properties of similar compounds, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Action Environment

Like all chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .

属性

IUPAC Name |

5-(3-chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-8-9(12-2-1-11-8)13-4-7-3-6(13)5-14-7/h1-2,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMGUNRZNPCIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C3=NC=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

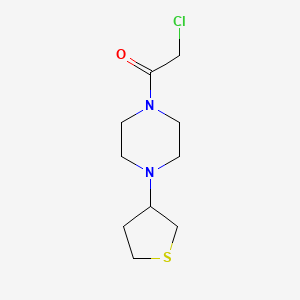

![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one](/img/structure/B1478748.png)

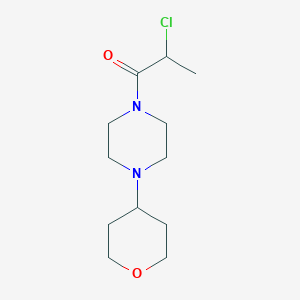

![1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478750.png)